2-Chloro-10-nitroso-10H-phenothiazine
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Overview
Description
2-Chloro-10-nitroso-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. It is characterized by the presence of a chlorine atom at the 2-position and a nitroso group at the 10-position of the phenothiazine ring system. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-nitroso-10H-phenothiazine typically involves the chlorination of phenothiazine followed by nitrosation. One common method involves the reaction of 2-chlorophenothiazine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps in maintaining the purity and stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-nitroso-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and sulfoxides.
Reduction: Formation of 2-amino-10-nitroso-10H-phenothiazine.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10-nitroso-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-10-nitroso-10H-phenothiazine involves its interaction with molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound’s ability to undergo redox cycling makes it a potential candidate for various applications, including photoredox catalysis and oxidative coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenothiazine: Lacks the nitroso group, making it less reactive in redox reactions.
10-Nitroso-10H-phenothiazine: Lacks the chlorine atom, affecting its substitution reactions.
Phenothiazine: The parent compound without any substituents, used as a reference for comparison
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H7ClN2OS |
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Molecular Weight |
262.72 g/mol |
IUPAC Name |
2-chloro-10-nitrosophenothiazine |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-5-6-12-10(7-8)15(14-16)9-3-1-2-4-11(9)17-12/h1-7H |
InChI Key |
DPLSBEIXFWJKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)N=O |
Origin of Product |
United States |
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